“2,5-Dichloro-4’-biphenylol” is a chemical compound with the molecular formula C12H8Cl2O . It is also known as PCB 11 and is used in various industrial applications.
While specific synthesis methods for “2,5-Dichloro-4’-biphenylol” were not found, there are related patents that discuss the synthesis of similar compounds. For instance, one patent discusses a method for preparing 2, 4-dichloroacetophenone, which involves acylation, hydrolysis, washing, distillation, and crystallization . Another patent provides a method for synthesizing 2, 4-dichloroacetophenone using anhydrous aluminum hydroxide .
The molecular structure of “2,5-Dichloro-4’-biphenylol” consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The average mass is 239.097 Da and the monoisotopic mass is 237.995224 Da .
The molecular formula of “2,5-Dichloro-4’-biphenylol” is C12H8Cl2O, and it has an average mass of 239.097 Da and a monoisotopic mass of 237.995224 Da .
One of the papers describes a one-pot synthesis method for 2,5-dichloro-4'-phenyloxybenzophenone, a precursor to 2,5-Dichloro-4'-biphenylol. This method involves a Friedel-Crafts acylation reaction between phenyl ether and 2,5-dichlorobenzoic acid using trifluoroacetic anhydride and phosphoric acid. [] This one-pot method provides a higher yield (78%) compared to the conventional two-step process (71%). []
2,5-Dichloro-4'-biphenylol is an organic compound with the molecular formula CHClO. This compound features a biphenyl structure with two chlorine atoms and a hydroxyl group, making it part of the chlorinated biphenyl family. It is primarily studied for its potential applications in scientific research and as an intermediate in chemical synthesis. The compound has garnered attention due to its structural similarities to other chlorinated biphenyls, which have been investigated for their environmental and health impacts.
The compound can be synthesized through various methods, with literature indicating that it can be derived from related compounds such as 2,5-dichlorobenzoic acid and biphenyl derivatives. The synthesis processes often involve multiple steps, including acylation and Friedel-Crafts reactions.
2,5-Dichloro-4'-biphenylol is classified under several categories:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yield and purity. For example, reactions may occur at elevated temperatures (135-150 °C) for several hours .
The molecular structure of 2,5-Dichloro-4'-biphenylol consists of:
The structural configuration includes two aromatic rings connected by a single bond, with chlorine atoms positioned at the 2 and 5 positions on one ring and a hydroxyl group at the para position relative to the biphenyl linkage.
2,5-Dichloro-4'-biphenylol participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,5-Dichloro-4'-biphenylol involves its interaction with biological targets:
Further studies are required to fully characterize the physical properties through empirical methods such as NMR spectroscopy or mass spectrometry.
2,5-Dichloro-4'-biphenylol has several potential applications in scientific research:
2,5-Dichloro-4'-biphenylol is a chlorinated derivative of biphenyl with the molecular formula C₁₂H₈Cl₂O, consisting of two connected phenyl rings with chlorine substituents at the 2 and 5 positions of one ring and a hydroxyl group at the 4' (para) position of the opposite ring. This arrangement creates a polar, asymmetric structure that significantly influences its chemical behavior and environmental interactions. The compound falls under the broader category of hydroxylated polychlorinated biphenyls (OH-PCBs), which are known environmental metabolites of PCBs [2].
Table 1: Systematic Nomenclature
| Nomenclature System | Name |
|---|---|
| IUPAC Name | 2,5-Dichloro-4'-biphenylol |
| Alternative Name | 4'-Hydroxy-2,5-dichlorobiphenyl |
| CAS Registry | Not available in sources |
| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(C=C2)O |
The molecular structure exhibits restricted rotation between the two phenyl rings due to ortho-chlorine substitution, potentially creating atropisomeric configurations. This stereochemical feature is significant because it influences biological interactions and environmental persistence patterns observed in structurally similar chlorinated biphenyls [2].
The identification of 2,5-Dichloro-4'-biphenylol emerged from research on PCB metabolites in the late 20th century. Unlike intentionally manufactured industrial PCBs, this compound was first detected as a biotransformation product in environmental and biological systems. Research indicates that microorganisms and mammalian metabolic enzymes (particularly cytochrome P450 systems) convert parent PCB compounds into hydroxylated derivatives through oxidative processes [2]. While not commercially produced, its environmental occurrence stems primarily from the degradation of industrial PCB mixtures formerly used in electrical equipment and industrial applications. The compound's detection in biological samples (e.g., fish, marine mammals, and human serum) has driven ongoing research interest since the 1990s, coinciding with increased focus on endocrine-disrupting environmental contaminants.
2,5-Dichloro-4'-biphenylol serves as a chemical intermediate in specialized organic synthesis, particularly for constructing complex chlorinated aromatic systems. Its hydroxyl group enables conjugation reactions and further functionalization, making it valuable for synthesizing advanced materials and specialty chemicals. Environmentally, this compound functions as both a degradation marker and persistent metabolite originating from industrial PCB mixtures. Its polar nature compared to parent PCBs alters environmental distribution, enhancing mobility in aqueous systems while retaining significant bioaccumulation potential [2]. The compound's presence in environmental matrices demonstrates the ongoing environmental impact of historical PCB releases despite decades of regulatory restrictions.
Table 2: Environmental Significance
| Property | Significance |
|---|---|
| Metabolic Origin | Biotransformation product of PCBs |
| Environmental Fate | Increased water mobility with persistent characteristics |
| Ecological Role | Bioaccumulation marker in aquatic food chains |
| Research Application | Model compound for studying OH-PCB behavior |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8